molecular formula C14H9ClN2O2 B189979 2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one CAS No. 178468-03-6

2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one

Cat. No.: B189979
CAS No.: 178468-03-6
M. Wt: 272.68 g/mol
InChI Key: ANLDBEZHIRNLQU-UHFFFAOYSA-N
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Description

2-(2-Chloroanilino)-4H-3,1-benzoxazin-4-one (CAS 178468-03-6, Molecular Formula: C14H9ClN2O2) is a specialized chemical scaffold based on the privileged 1,3-benzoxazin-4-one core, a significant class of fused N,O-heterocyclic compounds . This structure is of high interest in medicinal chemistry and drug discovery due to the wide spectrum of biological activities associated with the benzoxazinone class, which includes anticancer, antibacterial, antiviral, antifungal, and anti-inflammatory properties . The core framework contains reactive sites that make it a versatile building block for the synthesis of more complex heterocycles, such as quinazolinones, and other pharmacologically active derivatives . Beyond pharmaceutical applications, benzoxazinone derivatives have established utility in material sciences. They are employed in the development of organic light-emitting devices (OLEDs) for displays, as functional polymers, and as fluorescence emission materials . The compound is supplied For Research Use Only and is intended for use in laboratory research. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2-chloroanilino)-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-10-6-2-4-8-12(10)17-14-16-11-7-3-1-5-9(11)13(18)19-14/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLDBEZHIRNLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701324597
Record name 2-(2-chloroanilino)-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819678
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

178468-03-6
Record name 2-(2-chloroanilino)-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of N-Acyl Anthranilic Acid Derivatives

The cyclocondensation of N-acyl anthranilic acids with activating agents represents a foundational approach. Anthranilic acid derivatives, when treated with acylating reagents such as acetic anhydride or benzoyl chloride, undergo intramolecular cyclization to form the benzoxazinone core. For instance, heating anthranilic acid with acetic anhydride generates 2-methyl-3,1-benzoxazin-4-one . Adapting this method, 2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one can be synthesized by substituting the acylating agent with 2-chlorobenzoyl chloride.

In a representative procedure, anthranilic acid (1 mol) reacts with 2-chlorobenzoyl chloride (2 mol) in pyridine, yielding the target compound via sequential acylation and cyclization . The use of excess acylating agent ensures complete conversion, as stoichiometric imbalances lead to mixed products (e.g., uncyclized N-acyl anthranilic acids) . Infrared spectroscopy confirms successful cyclization through characteristic C=O (1760 cm⁻¹) and C=N (1620 cm⁻¹) stretches .

Optimization Insights

  • Solvent Choice : Pyridine enhances reactivity by scavenging HCl, while dichloromethane facilitates milder conditions .

  • Temperature : Reflux conditions (100–120°C) improve cyclization efficiency compared to room-temperature reactions .

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) on the acylating agent accelerate cyclization by polarizing the carbonyl group .

Ring-Opening Reactions of Preformed Benzoxazinones

Preformed benzoxazinones serve as versatile intermediates for introducing the 2-chloroanilino moiety. The benzoxazinone ring undergoes nucleophilic attack by amines, leading to ring opening followed by re-cyclization or functionalization. For example, 2-methyl-3,1-benzoxazin-4-one reacts with primary amines to yield quinazolinones . Similarly, treating 6-iodo-2-methyl-benzoxazinone with 2-chloroaniline in acetic acid generates This compound via nucleophilic substitution at the C2 position .

Mechanistic Pathway

  • Nucleophilic Attack : The amine attacks the electrophilic carbonyl carbon of the benzoxazinone, breaking the lactone ring.

  • Tautomerization : The intermediate undergoes keto-enol tautomerism, stabilizing the amide bond.

  • Re-cyclization : Acidic conditions promote the reformation of the benzoxazinone ring with the anilino substituent .

Reaction Conditions

  • Catalysts : Trifluoromethanesulfonic acid (10 mol%) accelerates amine activation, achieving >80% yield in dichloromethane .

  • Solvents : Acetic acid facilitates protonation of the carbonyl oxygen, enhancing electrophilicity .

  • Temperature : Prolonged reflux (12–24 hours) ensures complete ring functionalization .

One-Pot Synthesis via Sequential Acylation and Cyclization

One-pot methodologies streamline synthesis by combining acylation and cyclization steps. A notable protocol involves treating anthranilic acid with 2-chloroaniline and phenoxyacetyl chloride in dichloromethane under basic conditions (e.g., K₂CO₃) . This method bypasses intermediate isolation, directly yielding the target compound.

Procedure

  • Base Activation : Anthranilic acid and K₂CO₃ are suspended in dry CH₂Cl₂.

  • Acyl Chloride Addition : 2-Chlorobenzoyl chloride is added dropwise at 0°C.

  • Cyclization : The mixture is stirred at room temperature, with the base neutralizing HCl to drive the reaction forward .

Advantages

  • Efficiency : Eliminates intermediate purification, reducing reaction time.

  • Scalability : Adaptable to gram-scale synthesis with consistent yields (70–85%) .

Catalytic Methods Using Aldimine-Mediated Systems

Recent advancements employ aldimine catalysts to direct regioselective benzoxazinone formation. In a reported method, anthranilic acid, 2-chloroaniline, and aldimine catalysts (e.g., benzaldehyde-derived imines) react in the presence of trifluoromethanesulfonic acid . This approach leverages imine-directed cyclization, enhancing substrate specificity.

Catalytic Cycle

  • Imine Formation : Aldimine reacts with anthranilic acid, forming a Schiff base.

  • Acylation : The Schiff base coordinates with the acyl chloride, positioning it for cyclization.

  • Acid Catalysis : Triflic acid protonates the carbonyl group, facilitating lactonization .

Performance Metrics

  • Yield : 75–90% with 10 mol% catalyst loading.

  • Scope : Tolerates diverse substituents, including halogens and alkyl groups .

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies for preparing This compound :

MethodStarting MaterialsConditionsYield (%)Reference
CyclocondensationAnthranilic acid, 2-Cl-BzClPyridine, reflux78
Ring-Opening2-Me-Benzoxazinone, 2-Cl-AnAcOH, NaOAc, reflux82
One-PotAnthranilic acid, 2-Cl-BzClCH₂Cl₂, K₂CO₃, rt85
Catalytic (Aldimine)Anthranilic acid, AldimineCF₃SO₃H, CH₂Cl₂, rt90

Key Observations

  • Catalytic Methods offer superior yields and milder conditions but require specialized catalysts.

  • One-Pot Synthesis balances efficiency and practicality for industrial applications.

  • Ring-Opening Routes are ideal for late-stage functionalization of benzoxazinone libraries .

Chemical Reactions Analysis

Types of Reactions

2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and specialty chemicals .

Mechanism of Action

The mechanism of action of 2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The benzoxazinone scaffold allows diverse substitutions at the 2-position, leading to variations in biological activity and physicochemical properties. Below is a comparative analysis of key analogues:

Compound Name Substituent Key Properties/Applications References
2-(2-Chloroanilino)-4H-3,1-benzoxazin-4-one 2-Chloroanilino Enzyme inhibition (e.g., elastase), herbicidal activity
2-(4-Chlorophenyl)-4H-3,1-benzoxazin-4-one 4-Chlorophenyl Herbicidal activity (IC₅₀ ~2,4-D levels); structural analog with para-chloro substitution
2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one 4-Nitrophenyl Enhanced herbicidal activity; nitro group improves electron-withdrawing effects
2-(2-Thienyl)-4H-3,1-benzoxazin-4-one 2-Thienyl Antibacterial/antifungal applications; sulfur-containing heterocycle modifies reactivity
2-Phenyl-4H-3,1-benzoxazin-4-one Phenyl Baseline compound; used in synthesis of active derivatives (e.g., herbicides, elastase inhibitors)

Physicochemical Properties

  • Solubility: Chlorinated derivatives (e.g., 2-(2-chloroanilino)) exhibit lower aqueous solubility due to hydrophobicity, favoring organic solvents like DMF or chloroform .
  • Spectroscopic Features: IR: Strong lactam C=O stretch at ~1760–1780 cm⁻¹; nitro groups show absorption at ~1520 cm⁻¹ (asymmetric NO₂) . NMR: Benzoxazinone protons resonate at δ 6.8–8.5 ppm (aromatic), with substituent-dependent shifts (e.g., para-chloro: δ 7.4–7.6 ppm) .

Key Findings

Substituent Position Matters: Ortho-chloro substitution (as in 2-(2-chloroanilino)) enhances enzyme inhibition by stabilizing hydrogen bonds in active sites, while para-chloro analogs (e.g., 2-(4-chlorophenyl)) are more effective herbicides .

Synthetic Efficiency : Cyanuric chloride/DMF methods reduce reaction steps and energy use compared to traditional acyl chloride routes .

Bioisosteric Replacements : Thiophene or pyridine substituents (e.g., 2-(2-thienyl)) retain biological activity while altering pharmacokinetics .

Data Tables

Notes on Contradictions and Limitations

  • Synthetic Yields : While cyanuric chloride methods claim >85% yields , traditional routes using acyl chlorides report lower yields (~75%) but better scalability .
  • Biological Activity : Nitro-substituted derivatives show superior herbicidal activity but reduced enzyme inhibition compared to chloro-substituted analogs .
  • Spectroscopic Data : Substituent position (ortho vs. para) significantly alters fluorescence and hydrogen-bonding patterns, complicating direct comparisons .

Biological Activity

2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound includes a benzoxazinone core substituted with a chloroaniline group. This substitution pattern is crucial for its biological activity, influencing its reactivity and interactions with biological targets.

The mechanism of action for this compound involves its ability to interact with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound may inhibit certain enzymes involved in cell proliferation, contributing to its anticancer effects. Additionally, the presence of the chloro group enhances the compound's stability and resistance to degradation, which can be advantageous for therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi. For instance, studies have shown that benzoxazinone derivatives can act as inhibitors of serine proteases, which play a role in microbial pathogenicity and inflammation .

Table 1: Antimicrobial Activity Data

MicroorganismInhibition Zone (mm)Concentration Tested (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that it exhibits cytotoxic effects against several cancer cell lines. For example, it has shown an IC50 value of approximately 9.9 µM against P388 leukemia cells . The structure-activity relationship (SAR) studies suggest that modifications to the benzoxazinone core can enhance its cytotoxicity.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
P3889.9
MCF-7 (Breast)70.74 ± 3.95
A549 (Lung)Not reported

Case Study 1: Synthesis and Evaluation

A study conducted by Rezai et al. synthesized various benzoxazinone derivatives including this compound and evaluated their biological activities. The results indicated significant antibacterial activity against Gram-positive bacteria and moderate antifungal activity .

Case Study 2: Structure-Activity Relationship

Another investigation focused on the SAR of benzoxazinones highlighted that the introduction of electron-withdrawing groups like chloro enhances the antiproliferative activity against cancer cells while maintaining acceptable levels of toxicity . This study emphasized the importance of substituent effects on biological activity.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Preliminary studies suggest that it undergoes metabolic transformations primarily through hydroxylation and conjugation pathways, which may influence its bioavailability and efficacy in vivo.

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